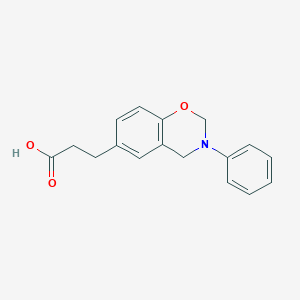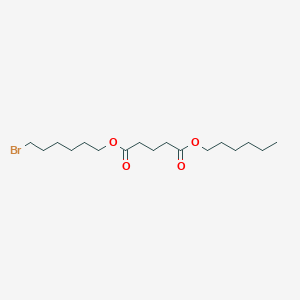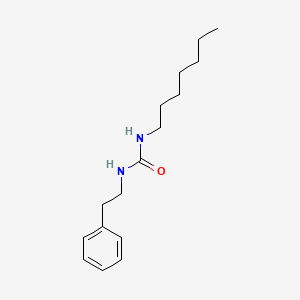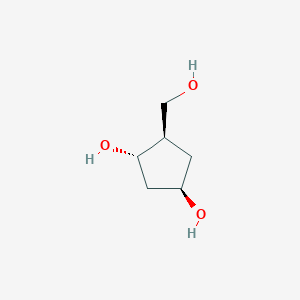
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is a complex organic compound that belongs to the class of benzoxazines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-phenyl-2,3-dihydro-2H-oxazine with bromocyclobutane in the presence of a base . Another method involves the Mannich condensation of formaldehyde, p-hydroxybenzaldehyde, and aniline . Solvent-free microwave thermolysis has also been reported as a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazines .
Industrial Production Methods
the use of solvent-free microwave thermolysis and Mannich condensation suggests potential scalability for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Applications De Recherche Scientifique
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its anti-inflammatory activity is attributed to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound’s neuroprotective effects are linked to its ability to modulate neurotransmitter receptors and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine
- 3-Phenyl-6-formyl-3,4-dihydro-2H-1,3-benzoxazine
- 3,4-dihydro-3-phenyl-2H-benzo[e][1,3]oxazine
Uniqueness
3-(3-Phenyl-3,4-dihydro-2H-1,3-benzoxazin-6-yl)propanoic acid is unique due to its specific structural features and the presence of a propanoic acid moiety, which imparts distinct chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
918303-71-6 |
|---|---|
Formule moléculaire |
C17H17NO3 |
Poids moléculaire |
283.32 g/mol |
Nom IUPAC |
3-(3-phenyl-2,4-dihydro-1,3-benzoxazin-6-yl)propanoic acid |
InChI |
InChI=1S/C17H17NO3/c19-17(20)9-7-13-6-8-16-14(10-13)11-18(12-21-16)15-4-2-1-3-5-15/h1-6,8,10H,7,9,11-12H2,(H,19,20) |
Clé InChI |
ULCQIZOCJMLVCG-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2)CCC(=O)O)OCN1C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methanone, (4-methoxyphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14209924.png)




![2-Methylidene-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B14209943.png)
![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[2-(pyridin-2-yl)ethyl]-2H-indole-5-carboxamide](/img/structure/B14209953.png)

![N-{[Bis(3-nitrophenyl)phosphoryl]methyl}-N-butylbutan-1-amine](/img/structure/B14209959.png)
![5-(Pyridin-2-yl)-3-trifluoromethyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B14209961.png)
![N-[3-(2-chlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14209962.png)
![1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209966.png)
![1,1'-[(5-{[(Prop-2-en-1-yl)oxy]methyl}-1,3-phenylene)bis(oxy)]bis(4-nitrobenzene)](/img/structure/B14209977.png)
![3-[2-(3-Formyl-4-hydroxyphenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14209983.png)
